2-(2,4-difluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes are also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific solvents and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized compounds .
Scientific Research Applications
2-(2,4-difluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Known for its use in C-H functionalization reactions.
1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: Studied for its potential biological activities.
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Recognized as a promising target for the treatment of influenza.
Uniqueness
2-(2,4-difluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H14F2N4O |
---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C15H14F2N4O/c16-11-2-1-10(13(17)6-11)5-15(22)20-12-8-21(9-12)14-7-18-3-4-19-14/h1-4,6-7,12H,5,8-9H2,(H,20,22) |
InChI Key |
VJVCYXIXDDBXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)CC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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